N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, also known as VEGFR Tyrosine Kinase Inhibitor II (VEGFR-IN-1), is a small molecule (DrugBank: ) currently classified as an experimental compound. While its specific mechanisms and applications are still under investigation, research suggests it may play a role in inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR).
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is a chemical compound categorized as a benzanilide. Its molecular formula is CHClNO, with a molecular weight of approximately 337.803 g/mol. The compound features a chlorophenyl group and a pyridinylmethyl amino moiety, making it structurally unique among similar compounds. It is primarily studied for its potential in therapeutic applications, particularly in the context of cancer and other diseases involving vascular endothelial growth factor receptor signaling pathways .
As a VEGFR tyrosine kinase inhibitor, N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is thought to target the VEGF signaling pathway. VEGFRs are receptor proteins on the surface of endothelial cells, which line blood vessels. When VEGF binds to VEGFRs, it triggers a signaling cascade that leads to angiogenesis. N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide likely inhibits the activity of the VEGFR tyrosine kinase, thereby blocking the VEGF signaling pathway and potentially hindering angiogenesis [, ].
The chemical reactivity of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide includes:
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling. This inhibition is crucial for preventing tumor angiogenesis, thereby limiting tumor growth and metastasis. The compound interacts with various signaling pathways, including:
The synthesis of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide typically involves several steps:
This multi-step synthesis often requires careful control of reaction conditions to ensure high yields and purity .
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has potential applications in:
Interaction studies have shown that N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide effectively binds to VEGFRs, inhibiting their activity. This binding leads to downstream effects such as reduced angiogenesis and altered cellular signaling pathways associated with tumor growth. These interactions are critical for understanding its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N-(4-Chlorophenyl)-N'-(pyridin-3-yl)methanesulfonamide | Structure | Contains a sulfonamide group; different pharmacological profile. |
N-(4-Chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide | Structure | Similar sulfonamide linkage; varying activity against different targets. |
N-(Phenyl)-2-[[(pyridin-4-yl)methyl]amino]benzamide | Structure | Lacks chlorine substituent; may exhibit different biological activities. |
These compounds highlight the uniqueness of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide due to its specific substitution patterns and biological activities associated with VEGFR inhibition.
The formation of the benzamide core in N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide follows established methodologies for amide bond formation, primarily utilizing acylation reactions between appropriately substituted benzoic acid derivatives and 4-chloroaniline . The fundamental approach involves the activation of 2-aminobenzoic acid or its derivatives followed by coupling with 4-chloroaniline.
Primary Synthetic Route
The most straightforward synthetic pathway begins with 2-aminobenzoic acid (anthranilic acid) as the starting material . The carboxyl group is activated using acid chloride formation with thionyl chloride or oxalyl chloride, converting the carboxylic acid to the corresponding benzoyl chloride intermediate [2]. This intermediate subsequently undergoes nucleophilic acyl substitution with 4-chloroaniline in the presence of a base such as triethylamine or pyridine [3].
The general reaction conditions involve dissolving the activated acid chloride in anhydrous dichloromethane or tetrahydrofuran, followed by dropwise addition of 4-chloroaniline and the base at temperatures ranging from 0°C to room temperature [4] [5]. The reaction mixture is typically stirred for 4-12 hours to ensure complete conversion, with yields ranging from 70-85% depending on the specific conditions employed .
Alternative Coupling Methodologies
Several coupling reagent systems have proven effective for benzamide core formation. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) provides excellent yields under mild conditions [4] [7]. This methodology involves activating 2-aminobenzoic acid with EDC and HOBt in dimethylformamide, followed by addition of 4-chloroaniline and diisopropylethylamine [7].
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) represents another effective coupling reagent, particularly for challenging substrates [8] [9]. The HATU-mediated coupling proceeds through formation of an active ester intermediate, which subsequently reacts with the amine component to form the desired amide bond [9]. Typical reaction conditions involve pre-mixing HATU with the carboxylic acid and diisopropylethylamine in dimethylformamide for 15 minutes at 0°C, followed by addition of the amine component [8].
Microwave-Assisted Synthesis
Recent developments in synthetic methodology have demonstrated the effectiveness of microwave-assisted synthesis for benzamide formation . This approach significantly reduces reaction times from hours to minutes while maintaining comparable yields. The reaction is conducted in a microwave reactor at 100°C for 30 minutes, achieving yields of 80-88% compared to conventional heating methods requiring 12-24 hours .
The introduction of the pyridin-4-ylmethyl substituent at the 2-position amino group requires careful consideration of reaction conditions to achieve selective substitution without competing side reactions [10] [11]. The most effective approach involves nucleophilic substitution using 4-pyridylmethyl chloride or 4-pyridylmethyl bromide as the electrophilic component [11].
Pyridinylmethyl Substitution Strategy
The alkylation of the benzamide amino group proceeds through a nucleophilic substitution mechanism (SN2) where the amino nitrogen attacks the electrophilic carbon of the pyridylmethyl halide [11]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with potassium carbonate or cesium carbonate serving as the base [11].
Optimal reaction conditions involve heating the reaction mixture to 80-100°C for 6-12 hours to ensure complete conversion [11]. The use of excess base (2-3 equivalents) is crucial to neutralize the hydrogen halide byproduct and maintain the nucleophilicity of the amino group [11]. Yields typically range from 65-80% depending on the specific halide used and reaction conditions [10].
Chlorophenyl Optimization
The 4-chlorophenyl moiety provides both electronic and steric effects that influence the overall synthetic strategy . The electron-withdrawing nature of the chlorine substituent enhances the electrophilicity of the carbonyl carbon in acid chloride intermediates, facilitating nucleophilic attack by amine components .
Comparative studies with different halogen substituents demonstrate that the 4-chloro derivative provides optimal reactivity while maintaining synthetic accessibility . The chlorine atom also introduces opportunities for further functionalization through metal-catalyzed cross-coupling reactions if desired [10].
Regioselectivity Considerations
Achieving selective substitution at the desired positions requires careful control of reaction conditions and protecting group strategies when necessary [2]. The amino group at the 2-position of the benzoic acid must be protected during initial benzamide formation to prevent unwanted side reactions [2]. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which can be removed under mild conditions after benzamide formation [2].
Effective purification strategies are essential for obtaining high-purity N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide suitable for further applications [13] [14]. The compound's physicochemical properties, including its molecular weight of 337.8 g/mol and moderate polarity, dictate the selection of appropriate purification methods [15].
Column Chromatography Optimization
Flash column chromatography represents the primary purification method for this benzamide derivative [16] [13]. The compound typically elutes with solvent systems consisting of ethyl acetate and hexanes, with optimal separation achieved using gradient elution starting from 10-20% ethyl acetate in hexanes and increasing to 40-60% ethyl acetate [16].
The selection of stationary phase is crucial for effective separation. Silica gel with particle sizes ranging from 40-63 μm provides optimal resolution and flow rates [16]. The compound generally exhibits retention factors (Rf) of 0.2-0.3 in 30% ethyl acetate/hexanes, allowing for effective separation from synthetic impurities and byproducts [16].
Recrystallization Methodologies
Recrystallization serves as both a purification technique and a method for obtaining the compound in crystalline form suitable for structural characterization [13] [17]. Ethanol-water mixtures represent the most effective recrystallization solvent system for this benzamide derivative [17] [18].
The optimal recrystallization procedure involves dissolving the crude compound in hot ethanol (approximately 80-90°C) using minimal solvent volume, followed by gradual addition of water until slight cloudiness appears [17]. The solution is then allowed to cool slowly to room temperature and subsequently chilled to 0-5°C to maximize crystal formation [17]. This process typically yields crystals with purities exceeding 95% as determined by high-performance liquid chromatography .
Alternative solvent systems that have proven effective include dichloromethane-hexane mixtures and acetone-water combinations [20]. The choice of recrystallization solvent depends on the specific impurity profile and the desired crystal morphology [20].
Yield Optimization Strategies
Several factors significantly influence the overall yield of the synthetic sequence. Stoichiometry optimization involves using slight excesses (1.1-1.2 equivalents) of electrophilic components to drive reactions to completion while minimizing waste [4]. Temperature control is critical, particularly during acid chloride formation and subsequent coupling reactions, where elevated temperatures can lead to decomposition or side product formation [4].
Reaction monitoring using thin-layer chromatography or high-performance liquid chromatography allows for optimization of reaction times and prevents over-reaction [16]. Solvent selection plays a crucial role, with anhydrous conditions being essential for acid chloride-based couplings to prevent hydrolysis .
The implementation of continuous flow synthesis has shown promise for large-scale production, offering improved heat and mass transfer while reducing reaction times . Flow reactors operating at controlled temperatures and residence times can achieve yields exceeding 90% compared to batch processes .